

An In-depth Technical Guide to the Chemical Structure and Properties of Phaclofen

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Phaclofen
CAS No.:	108351-35-5
Cat. No.:	B1679761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaclofen, also known as phosphonobaclofen, is a selective antagonist of the GABAB receptor.[1] As the first selective GABAB antagonist to be discovered, it has been a valuable pharmacological tool for elucidating the physiological roles of these receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of **Phaclofen**, intended for professionals in research and drug development.

Chemical Structure and Properties

Phaclofen is a phosphonic acid derivative of baclofen.[2] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid	[2]
Molecular Formula	C ₉ H ₁₃ ClNO ₃ P	[2]
Molecular Weight	249.631 g/mol	
CAS Number	114012-12-3	
Solubility	Insoluble in DMSO and Ethanol	

Pharmacological Properties

Phaclofen functions as a competitive antagonist at the GABAB receptor, blocking the effects of the endogenous agonist γ -aminobutyric acid (GABA) and synthetic agonists like baclofen. Its utility in systemic in vivo studies is limited by its inability to cross the blood-brain barrier.

Mechanism of Action

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor complex interacts with intracellular G-proteins, leading to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits. These subunits then modulate the activity of downstream effectors:

- **Inhibition of Adenylyl Cyclase:** The $G\alpha i/o$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Modulation of Ion Channels:** The $G\beta\gamma$ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.

Phaclofen exerts its antagonistic effect by binding to the GABAB receptor and preventing the conformational changes necessary for G-protein activation, thereby blocking these downstream signaling events.

Quantitative Pharmacological Data

The following table summarizes the inhibitory potency of **Phaclofen** from various in vitro studies.

Ligand	Assay Type	Preparation	IC50 (μM)	Reference
(-)-(R)-Phaclofen	[3H]-(R)-baclofen binding	Rat cerebellar membranes	76 ± 13	
(+)-(S)-Phaclofen	[3H]-(R)-baclofen binding	Rat cerebellar membranes	> 1000	
(RS)-Phaclofen	[3H]-(-)-baclofen binding	Rat cortical membranes	229	

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This protocol describes a method to determine the binding affinity of **Phaclofen** for the GABAB receptor using [3H]-(-)-baclofen as the radioligand.

Materials:

- Rat cortical or cerebellar membranes
- [3H]-(-)-baclofen
- **Phaclofen** (and other competing ligands)
- Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Scintillation fluid
- Glass fiber filters
- Scintillation counter

Procedure:

- **Membrane Preparation:** Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
- **Binding Reaction:** In a final volume of 1 mL, combine the membrane preparation, [3H]-(-)-baclofen (at a concentration near its K_d), and varying concentrations of **Phaclofen** or other competing ligands. For determination of non-specific binding, use a high concentration of unlabeled GABA or baclofen.
- **Incubation:** Incubate the reaction tubes at room temperature for 20-30 minutes.
- **Filtration:** Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC_{50} value of **Phaclofen**.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol outlines a functional assay to assess the antagonistic activity of **Phaclofen** by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

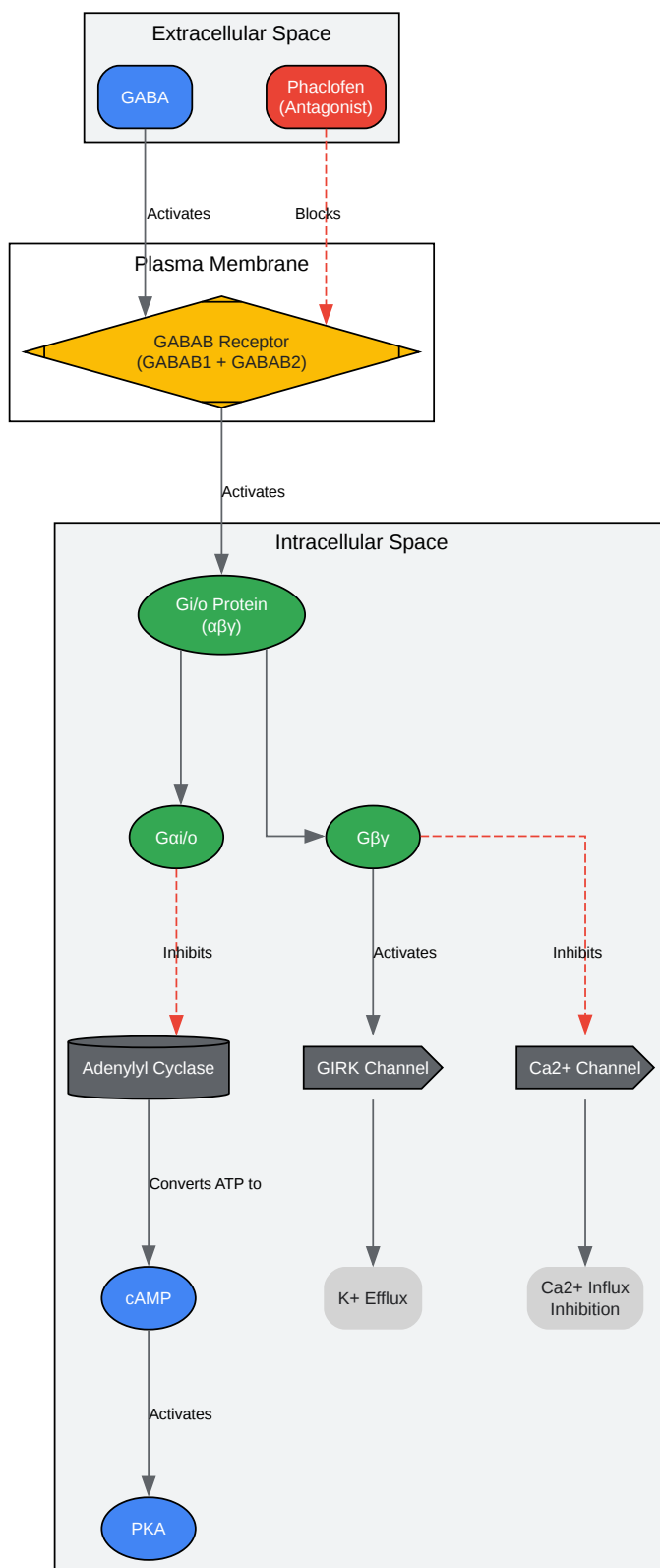
- Rat cortical slices
- Forskolin

- GABAB agonist (e.g., baclofen)
- **Phaclofen**
- Krebs-bicarbonate buffer
- cAMP assay kit

Procedure:

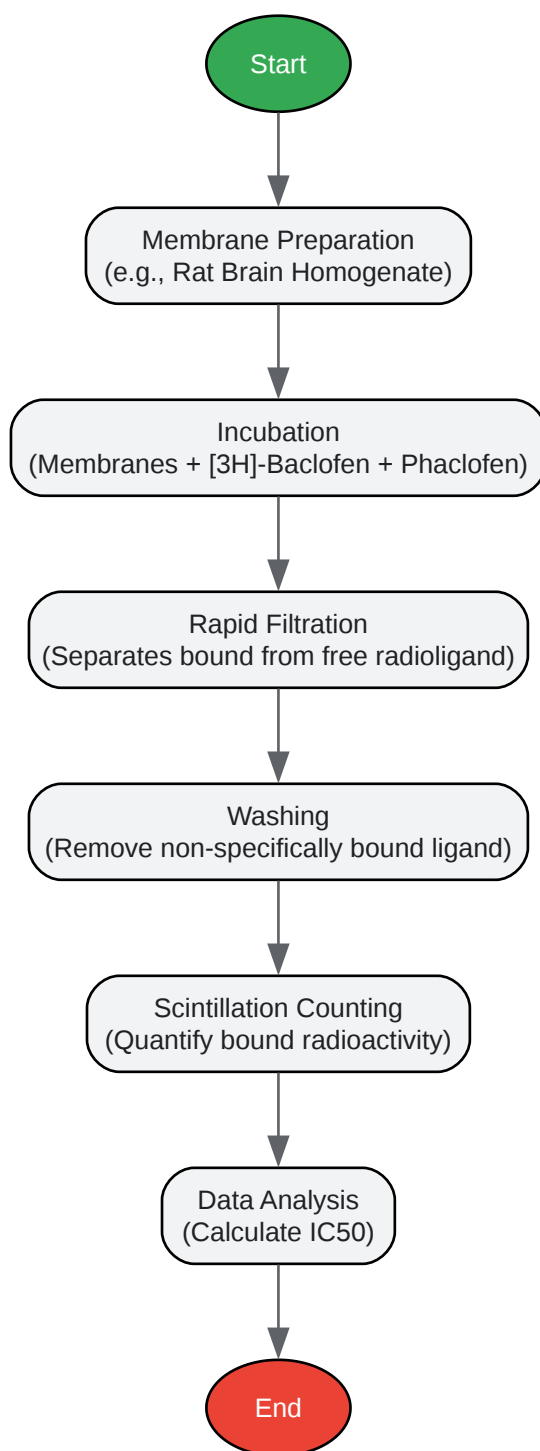
- Tissue Preparation: Prepare fresh rat cortical slices (approximately 400 μm thick).
- Pre-incubation: Pre-incubate the cortical slices in Krebs-bicarbonate buffer for a period to allow for equilibration.
- Treatment: Incubate the slices with the GABAB agonist (e.g., 10 μM (-)-baclofen) in the presence or absence of varying concentrations of **Phaclofen** for 10-15 minutes.
- Stimulation: Add forskolin (e.g., 1 μM) to all tubes to stimulate adenylyl cyclase and incubate for a further 10-15 minutes.
- Termination and Lysis: Terminate the reaction by adding a lysis buffer and boiling the samples to inactivate phosphodiesterases.
- cAMP Quantification: Centrifuge the samples to pellet the tissue debris. Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
- Data Analysis: Determine the ability of **Phaclofen** to reverse the agonist-induced decrease in forskolin-stimulated cAMP accumulation and calculate its functional potency.

Mandatory Visualizations



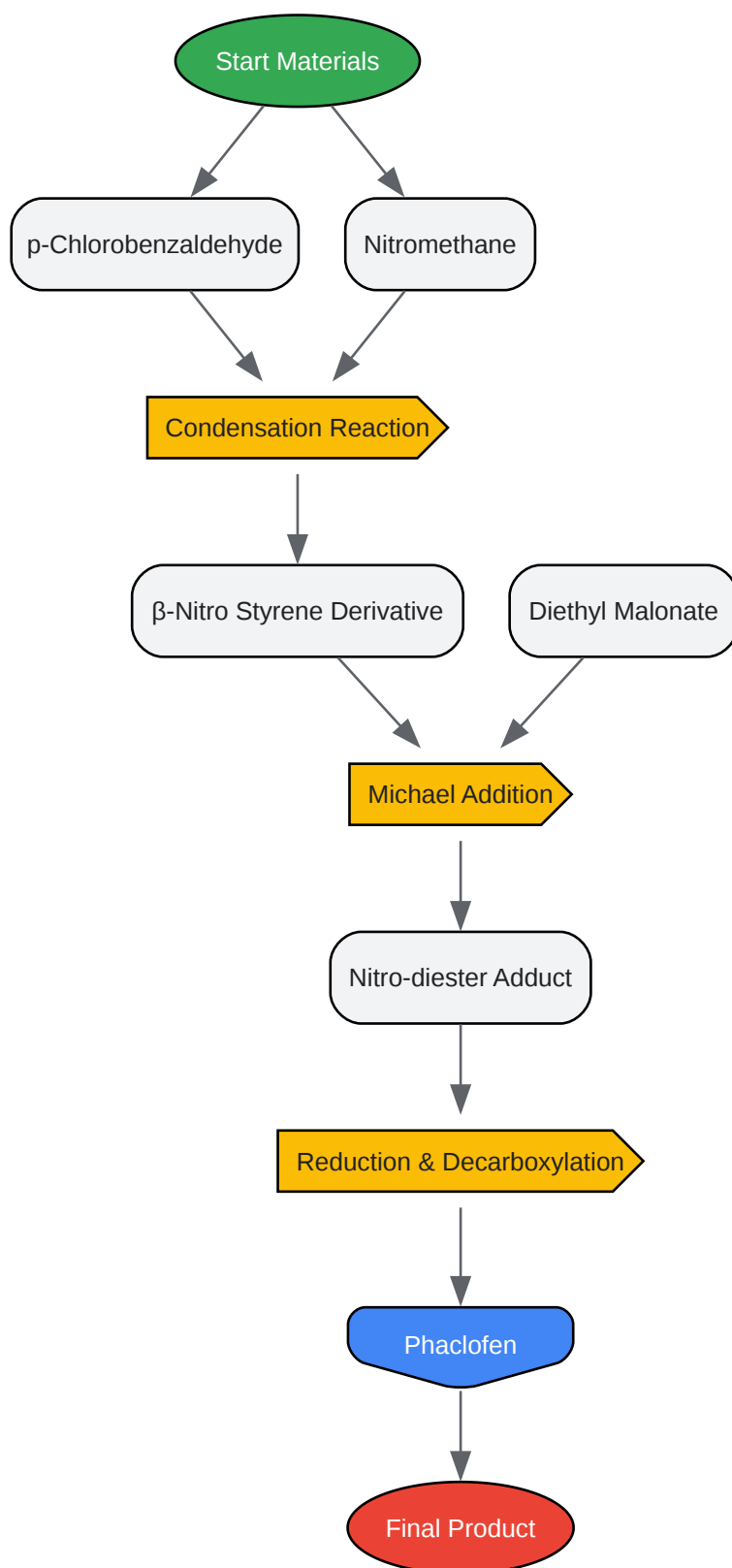
[Click to download full resolution via product page](#)

Caption: GABAB Receptor Signaling Pathway and the Antagonistic Action of **Phaclofen**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for a Radioligand Binding Assay.



[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow for **Phaclofen**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- [2. Phaclofen - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Phaclofen]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679761/docs#an-in-depth-technical-guide-to-the-chemical-structure-and-properties-of-phaclofen\]](https://www.benchchem.com/product/b1679761/docs#an-in-depth-technical-guide-to-the-chemical-structure-and-properties-of-phaclofen)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check